Compound Description: Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Nifedipine is a well-known calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [ [], [] ]
Relevance: Nifedipine serves as a prototypical example of a 1,4-dihydropyridine calcium antagonist. Like dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, it possesses the core 1,4-dihydropyridine ring system with ester substituents at positions 3 and 5. [ [], [] ] This structural similarity suggests potential calcium antagonist activity for the target compound.
Nicardipine
Compound Description: (+)- and (-)-2-(N-benzyl-N-methylamino)ethyl methyl 2, 6-dimethyl-4-(m-nitrophenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate. Nicardipine is another prominent 1,4-dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. [ [], [] ] It exhibits vasodilatory effects, particularly in cerebral vessels. [ [], [] ]
Relevance: Nicardipine, similar to dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, contains the core 1,4-dihydropyridine ring structure with ester substituents at positions 3 and 5. [ [], [] ] The presence of a nitrophenyl group at position 4 in both compounds further strengthens their structural relationship. This similarity suggests that the target compound may possess antihypertensive and vasodilatory properties.
Nimodipine
Compound Description: Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. Nimodipine is a dihydropyridine calcium channel blocker recognized for its selective action on cerebral blood vessels. [ [], [] ] It is primarily utilized to prevent cerebral vasospasm following a subarachnoid hemorrhage.
Relevance: Nimodipine shares the core 1,4-dihydropyridine structure with ester substituents at the 3 and 5 positions with dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate. [ [], [] ] The presence of a nitrophenyl group at the 4 position in both molecules strengthens their structural similarity, indicating that the target compound might exhibit similar vasodilatory effects, especially in cerebral vessels.
Compound Description: As the name suggests, this compound is a 1,4-dihydropyridine derivative with a chloropropyl imidazole substituent at the 4-position and ethyl ester groups at the 3,5 positions. The crystal structure of this compound has been reported, revealing a nearly perpendicular orientation of the imidazole ring relative to the dihydropyridine moiety. [ [] ]
Compound Description: This compound is identified as a process-related impurity during the synthesis of amlodipine, another dihydropyridine calcium channel blocker. It bears a close structural resemblance to amlodipine, differing only in the ester side chains. [ [] ]
Compound Description: CD-349 is a novel dihydropyridine derivative with notable vasodilatory effects, particularly in cerebral circulation. [ [] ] Studies have demonstrated its ability to increase vertebral and cerebral blood flow in dogs, indicating its potential as a cerebrovasodilator. [ [] ]
Compound Description: FRC-8411 is a novel dihydropyridine derivative shown to possess significant antihypertensive properties. [ [], [] ] It demonstrates a long-lasting hypotensive effect in spontaneously hypertensive rats, making it a potential candidate for long-term antihypertensive therapy. [ [], [] ]
Relevance: FRC-8411 and dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate share the basic 1,4-dihydropyridine structure with a substituted phenyl ring at the 4-position and ester groups at the 3- and 5-positions. [ [], [] ] This structural similarity, along with FRC-8411's potent antihypertensive activity, suggests that the target compound might also possess antihypertensive properties.
Compound Description: This compound, containing a thienyl group at the 4-position of the dihydropyridine ring, is notable for its unique solid-state photodimerization behavior. The crystal structure reveals a "buffer zone" created by the disordered piperidine rings, allowing for photodimerization despite steric hindrance. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.